

Discovery and history of 2-Methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Methylpyrazine	
Cat. No.:	B048319	Get Quote

An In-depth Technical Guide to **2-Methylpyrazine**: Discovery, Synthesis, and Applications

Abstract

2-Methylpyrazine (CAS No. 109-08-0) is a vital heterocyclic aromatic compound with significant roles in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery and history of **2-Methylpyrazine**, its physicochemical properties, detailed experimental protocols for its synthesis, and its primary applications. Naturally occurring in thermally processed foods as a product of the Maillard reaction, this compound is known for its characteristic nutty, roasted, and cocoa-like aroma.[1] [2] Synthetically, it serves as a crucial intermediate in the production of the anti-tuberculosis drug pyrazinamide and in the formulation of various agrochemicals.[3][4] This document consolidates quantitative data, outlines key synthesis methodologies, and presents logical and experimental workflows to serve as an essential resource for researchers, scientists, and professionals in drug development.

Discovery and History

The precise origin of **2-Methylpyrazine**'s discovery is not attributed to a single individual in historical literature. Its synthesis emerged from broader investigations into substituted pyrazines during the early 20th century.[1] Pyrazine chemistry itself dates back to the late 19th century, with foundational synthesis methods like the Staedel–Rugheimer (1876) and Gutknecht (1879) syntheses, which laid the groundwork for creating pyrazine derivatives.[5]

The significance of **2-Methylpyrazine** grew substantially with its identification as a key flavor component in a variety of roasted and baked goods, such as coffee, peanuts, cocoa, and red

peppers.[1][6] It is formed naturally during the high-temperature processing of food through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[1][2] This natural occurrence spurred its industrial synthesis for use as a potent flavoring agent.[7][8] In the pharmaceutical sector, its importance was cemented as a key building block for pyrazinamide, a first-line medication for treating tuberculosis.[2][3]

Physicochemical and Spectroscopic Data

2-Methylpyrazine is a colorless to pale yellow liquid at room temperature, possessing a strong, nutty, and roasted odor.[1][3] Its key physical, chemical, and spectroscopic properties are summarized below.

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	109-08-0	[2]
Molecular Formula	C5H6N2	[2][6][7]
Molecular Weight	94.11 g/mol	[6]
Appearance	Colorless to pale yellow liquid	[1][2]
Odor	Nutty, cocoa, roasted, chocolate, green	[1]
Melting Point	-29 °C	[2]
Boiling Point	135-137 °C (at 760 mmHg)	[2][7]
Density	1.03 g/mL (at 25 °C)	[2]
Flash Point	50 °C (closed cup)	[2]
Water Solubility	Fully miscible	[3]
рКа	1.45 (at 27 °C)	[8]
Refractive Index	1.504 (at 20 °C, n20/D)	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Methylpyrazine**.

- Infrared (IR) Spectra: Various IR spectroscopy techniques have been used, including FTIR (Capillary Cell), ATR-IR, and Vapor Phase IR, to characterize the molecule's vibrational modes.[6]
- ¹H NMR: The ¹H NMR spectrum of **2-Methylpyrazine** in CDCl₃ shows characteristic peaks at $\delta = 8.32-8.5$ (m, 3H) and 2.56 (s, 3H), corresponding to the pyrazine ring protons and the methyl group protons, respectively.[9]

Synthesis Methodologies and Experimental Protocols

Several methods have been developed for the industrial synthesis of **2-Methylpyrazine**. Early methods included preparation from its corresponding carboxylic acid or the condensation of methylglyoxal with ethylenediamine.[1][2] Modern synthesis predominantly relies on the catalytic cyclo-dehydrogenation of ethylenediamine (EDA) and a propylene source like 1,2-propanediol (propylene glycol, PG) or crude glycerol.[3][4][9]

Click to download full resolution via product page

Caption: Reaction pathway for **2-Methylpyrazine** synthesis.

Protocol 1: Synthesis via Cyclo-dehydrogenation of EDA and PG

This protocol details the synthesis of **2-Methylpyrazine** using a Cr-promoted Cu-Zn/Al₂O₃ catalyst.[4] The reaction involves the cyclization of ethylenediamine and propylene glycol followed by dehydrogenation.[4]

A. Catalyst Preparation (Impregnation Method):

- Prepare a mixed solution of Cu(NO₃)₂⋅3H₂O and Zn(NO₃)₂⋅6H₂O.
- Impregnate y-Al₂O₃ support with the mixed nitrate solution.
- Dry the impregnated support at 120 °C for 12 hours.
- Calcine the dried material at 450 °C for 4 hours to obtain a Cu-Zn/Al₂O₃ catalyst.

- Impregnate the Cu-Zn/Al₂O₃ catalyst with a Cr(NO₃)₃⋅9H₂O solution.
- Dry the final material at 120 °C for 12 hours and calcine at 450 °C for 4 hours to yield the Cr-promoted Cu-Zn/Al₂O₃ catalyst.

B. Reaction Procedure:

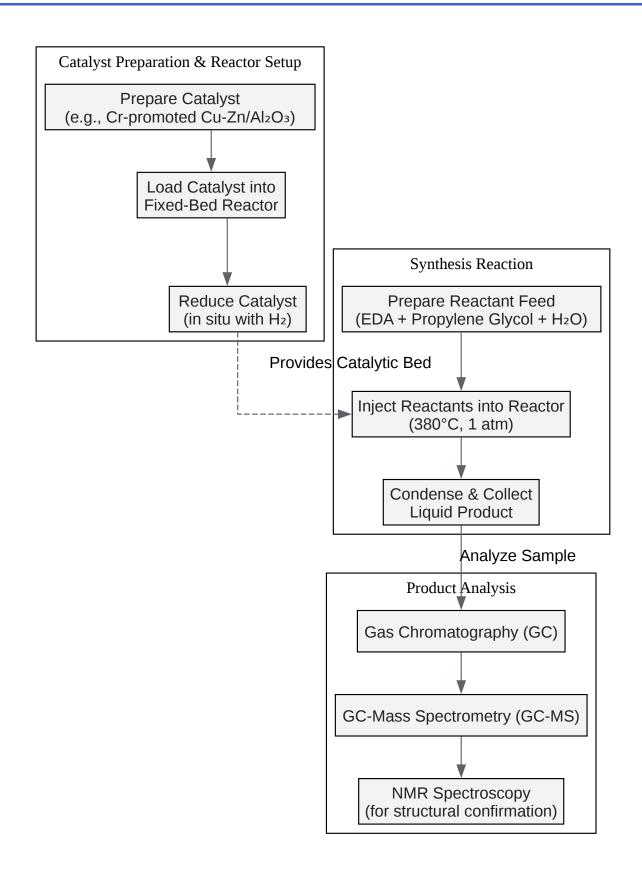
- Load the prepared catalyst into a fixed-bed quartz tube microreactor.
- Reduce the catalyst in situ with a hydrogen flow at 400 °C for 2 hours.
- Prepare a liquid reactant mixture of ethylenediamine and 1,2-propanediol, typically in a 1:1 molar ratio, diluted with deionized water (e.g., 50 wt%).[3]
- Introduce the liquid reactant into the reactor using a pump at a specified liquid hourly space velocity (LHSV).
- Use pure nitrogen as a carrier/dilution gas.[3]
- Maintain the reaction temperature at 380 °C under atmospheric pressure.[4]
- Collect the liquid product in a condenser cooled with ice water.[3]
- Analyze the product using gas chromatography (GC) and GC-Mass Spectrometry (GC-MS).
 [9]

Protocol 2: Synthesis from Crude Glycerol and EDA

This method provides a value-added pathway for utilizing crude glycerol, a byproduct of biodiesel production.[9]

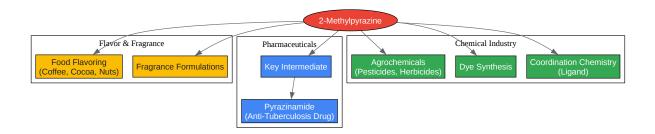
A. Catalyst Preparation (Co-precipitation Method):

- Synthesize a mixed oxide of ZnO and Cr₂O₃ with a specific mole ratio (e.g., 1:1) via coprecipitation.
- Characterize the catalyst using techniques such as BET surface area analysis, XRD, XPS, and H₂-TPR to determine its physicochemical properties.[9]



B. Reaction Procedure:

- The reaction is performed in a vapor-phase fixed-bed reactor.
- Reduce the Zn-Cr-O catalyst in situ.
- Feed a mixture of crude glycerol and ethylenediamine (EDA) into the reactor.
- Conduct the dehydrocyclization reaction at an optimized temperature.
- Collect and analyze the product samples after several hours of continuous operation using GC and GC-MS to determine yield and selectivity for **2-Methylpyrazine**.[9]


Click to download full resolution via product page

Caption: Experimental workflow for **2-Methylpyrazine** synthesis.

Applications in Research and Industry

- **2-Methylpyrazine** is a versatile compound with applications spanning multiple industries. Its primary uses are driven by its distinct sensory properties and its utility as a chemical intermediate.[7]
- Flavor and Fragrance Industry: It is extensively used as a flavoring agent in food products to impart or enhance nutty, roasted, cocoa, or coffee-like aromas.[1][7] It is a key component in seasonings for savory snacks, baked goods, beverages, and sauces.[7][8] Its low odor threshold makes it effective even at very low concentrations.[8]
- Pharmaceutical Synthesis: **2-Methylpyrazine** is a critical intermediate in the synthesis of pyrazinamide, an essential first-line drug for the treatment of tuberculosis.[3] This highlights its importance in the medical field.[2]
- Agrochemicals and Dyes: The compound serves as a building block in the synthesis of various pesticides, herbicides, and dyes.[7][8]
- Research Applications: In laboratory settings, it is used as a ligand for preparing coordination polymers and fluorescent complexes. It is also utilized in research related to neurobiology and sensory perception to understand the mechanisms of taste and smell.[7]

Click to download full resolution via product page

Caption: Key application areas of **2-Methylpyrazine**.

Conclusion

From its origins in early 20th-century pyrazine research to its current status as a high-impact industrial chemical, **2-Methylpyrazine** has a rich history. Its dual role as a potent flavor compound and a versatile chemical intermediate for life-saving drugs and other specialty chemicals ensures its continued relevance. The development of efficient, catalyst-driven synthesis protocols has enabled its large-scale production, meeting the demands of diverse industries. This guide provides a foundational resource for professionals engaged in chemical synthesis, drug discovery, and flavor science, encapsulating the essential technical knowledge surrounding this important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [guidechem.com]
- 2. innospk.com [innospk.com]
- 3. Page loading... [guidechem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Pyrazine Wikipedia [en.wikipedia.org]
- 6. 2-Methylpyrazine | C5H6N2 | CID 7976 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. zhishangchem.com [zhishangchem.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Discovery and history of 2-Methylpyrazine].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048319#discovery-and-history-of-2-methylpyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com